molecular formula C14H11F2N5O2 B10915684 N-[2-(difluoromethoxy)-4-methylphenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(difluoromethoxy)-4-methylphenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10915684
M. Wt: 319.27 g/mol
InChI Key: GCEOSJCVTOCXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in the compound enhances its biological activity and physicochemical properties, making it a valuable compound in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of N2-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to the desired biological effects . The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Properties

Molecular Formula

C14H11F2N5O2

Molecular Weight

319.27 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-methylphenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11F2N5O2/c1-8-3-4-9(10(7-8)23-13(15)16)18-12(22)11-19-14-17-5-2-6-21(14)20-11/h2-7,13H,1H3,(H,18,22)

InChI Key

GCEOSJCVTOCXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2)OC(F)F

Origin of Product

United States

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